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molecular formula C10H14O4 B8735939 2,4-Dimethoxy-1-(methoxymethoxy)benzene CAS No. 104202-36-0

2,4-Dimethoxy-1-(methoxymethoxy)benzene

Cat. No. B8735939
M. Wt: 198.22 g/mol
InChI Key: ZJAZFUYNJBYNAK-UHFFFAOYSA-N
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Patent
US06855843B2

Procedure details

To anhydrous K2CO3 (3.55 g) in acetone (10 mL) under N2 was added 2,4-dimethoxyphenol (3.3 g, J.O.C. 1984, 49, 4740) in acetone (20 mL). Chloromethyl methyl ether (1.79 mL) was added dropwise and the mixture was stirred at room temperature for 18 h then heated to 50° C. for 24 h. Additional quantity of chloromethyl methyl ether (1.79 mL) was added and the mixture was stirred for another day at 50° C. and evaporated. The residue was taken up with water and extracted with AcOEt. The extract was dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane/AcOEt 20:1 to 10:1) to give 1,3-dimethoxy-4-methoxymethoxybenzene (1.18 g).
Name
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
1.79 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[OH:17].[CH3:18][O:19][CH2:20]Cl>CC(C)=O>[CH3:16][O:15][C:13]1[CH:12]=[CH:11][C:10]([O:17][CH2:18][O:19][CH3:20])=[C:9]([O:8][CH3:7])[CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.3 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.79 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
1.79 mL
Type
reactant
Smiles
COCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 50° C. for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another day at 50° C.
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; eluent: hexane/AcOEt 20:1 to 10:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)OCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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